molecular formula C19H16N8S B7738354 MFCD01911762

MFCD01911762

Cat. No.: B7738354
M. Wt: 388.5 g/mol
InChI Key: QWNKYVQFVWLNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD01911762 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, which allows it to be used in a wide range of chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01911762 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:

    Step 1: Initial reaction involving [specific reactants] under [specific conditions] to form an intermediate compound.

    Step 2: Further reaction of the intermediate with [another reactant] under [different conditions] to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process often involves:

    Bulk Reactants: Using large quantities of reactants to produce significant amounts of the compound.

    Optimized Conditions: Adjusting temperature, pressure, and catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

MFCD01911762 undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [oxidized product].

    Reduction: Reacts with reducing agents to form [reduced product].

    Substitution: Undergoes substitution reactions with [specific reagents] to form [substituted product].

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include [agent 1] and [agent 2], with reactions carried out at [specific temperature and pressure].

    Reduction: Common reducing agents include [agent 3] and [agent 4], with reactions carried out at [specific temperature and pressure].

    Substitution: Common reagents include [agent 5] and [agent 6], with reactions carried out at [specific temperature and pressure].

Major Products

Scientific Research Applications

MFCD01911762 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of [specific industrial products] due to its unique chemical properties.

Mechanism of Action

The mechanism of action of MFCD01911762 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to Target Molecules: Interacting with [specific proteins or enzymes] to modulate their activity.

    Pathway Modulation: Affecting [specific biochemical pathways] to produce desired effects.

Properties

IUPAC Name

6-amino-7-(1,3-benzothiazol-2-yl)-5-[2-(dimethylamino)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8S/c1-26(2)7-8-27-17(22)15(19-25-11-5-3-4-6-14(11)28-19)16-18(27)24-13(10-21)12(9-20)23-16/h3-6H,7-8,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNKYVQFVWLNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C3=NC4=CC=CC=C4S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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